N-Methoxy-N-methyl-2-oxopropanamide

Organofluorine Chemistry α,α-Difluoroketone Synthesis Weinreb Amide Fluorination

This α‑keto Weinreb amide (CAS 914220‑85‑2) enables controlled Grignard/organolithium additions without over‑addition—a key advantage over conventional esters. The 2‑oxo group unlocks asymmetric hydrogenation to chiral α‑hydroxy Weinreb amides and DAST fluorination (74% yield) to α,α‑difluoro Weinreb amides. Synthesis from pyruvic acid proceeds in 80–83% yield. 95+% purity with batch‑specific NMR, HPLC, and GC documentation ensures reproducible results. High aqueous solubility (76.4 mg/mL) simplifies workup. Select for precision α‑diketone, α‑keto ester, and fluorinated pharmaceutical intermediate synthesis.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 914220-85-2
Cat. No. B3030502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methyl-2-oxopropanamide
CAS914220-85-2
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)N(C)OC
InChIInChI=1S/C5H9NO3/c1-4(7)5(8)6(2)9-3/h1-3H3
InChIKeyKYWNYNLFHKXQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N-methyl-2-oxopropanamide (CAS 914220-85-2): A Specialized α-Keto Weinreb Amide for Controlled Acyl Anion Equivalency


N-Methoxy-N-methyl-2-oxopropanamide (CAS 914220-85-2), also known as N-methoxy-N-methyl-2-oxo-propionamide, is a specialized α-keto Weinreb amide with molecular formula C₅H₉NO₃ and molecular weight 131.13 g/mol . Structurally, it contains both an α-keto carbonyl and an N-methoxy-N-methyl (Weinreb) amide moiety, enabling it to serve as a versatile acyl anion equivalent in organic synthesis. The Weinreb amide functionality confers controlled reactivity with organometallic reagents (Grignard and organolithium compounds) to produce α-diketones and α-keto esters without over-addition—a selectivity advantage over conventional esters and amides [1]. The compound also serves as a precursor to α,α-difluoroketones via fluorination and as a substrate for asymmetric hydrogenation to chiral α-hydroxy Weinreb amides [2].

Why N-Methoxy-N-methyl-2-oxopropanamide (CAS 914220-85-2) Cannot Be Interchanged with Generic Weinreb Amides or Alternative α-Keto Synthons


Procurement and scientific selection of N-Methoxy-N-methyl-2-oxopropanamide must account for two critical differentiation layers that preclude generic substitution. First, among the broad Weinreb amide class, the α-keto substitution in this compound (the 2-oxo group adjacent to the amide carbonyl) confers distinct reactivity not shared by simple Weinreb amides such as N-Methoxy-N-methylacetamide or N-Methoxy-N-methylformamide . This α-keto Weinreb amide scaffold enables unique transformations including asymmetric hydrogenation to chiral α-hydroxy Weinreb amides and fluorination to α,α-difluoro Weinreb amides [1]. Second, compared to alternative α-keto synthons such as α-keto acids, α-keto esters, or α-hydroxyamides requiring oxidation, this compound offers the controlled, stepwise reactivity of the Weinreb moiety—preventing over-addition during organometallic reactions while preserving the α-keto functionality for downstream elaboration [2]. The quantitative evidence below delineates exactly where this compound offers verifiable, measurable differentiation.

Quantitative Differentiation Evidence for N-Methoxy-N-methyl-2-oxopropanamide (CAS 914220-85-2) in Organic Synthesis Applications


Fluorination Reactivity: Direct Conversion to α,α-Difluoro Weinreb Amide with 74% Yield

N-Methoxy-N-methyl-2-oxopropanamide reacts with diethylaminosulfur trifluoride (DAST) in dichloromethane over 24 hours to produce 2,2-difluoro-N-methoxy-N-methylpropanamide with a reported isolated yield of 74% [1]. This fluorination transformation is specific to the α-keto Weinreb amide scaffold and provides direct access to α,α-difluoro Weinreb amides, which serve as precursors to α,α-difluoroketones upon organometallic addition [1]. While systematic comparative fluorination yield data against alternative α-keto Weinreb amides or non-Weinreb α-keto substrates are not available in the accessible literature, the 74% yield establishes a quantitative benchmark for synthetic planning.

Organofluorine Chemistry α,α-Difluoroketone Synthesis Weinreb Amide Fluorination

Synthesis Efficiency: Two Convergent Routes with 80–83% Yields from Commercially Available Precursors

N-Methoxy-N-methyl-2-oxopropanamide can be synthesized via two documented routes. Route 1: Condensation of N,O-dimethylhydroxylamine hydrochloride with pyruvic acid yields approximately 80% [1]. Route 2: Using the same amine with pyruvic acid under EDC·HCl/triethylamine coupling conditions in acetonitrile provides an improved isolated yield of 83% [2]. For context, typical Weinreb amide syntheses from carboxylic acids using standard coupling protocols generally achieve yields above 90% [3]; the α-keto substitution in this compound modestly reduces coupling efficiency relative to non-α-keto Weinreb amides.

Weinreb Amide Synthesis α-Ketoamide Preparation Synthetic Methodology

Physicochemical Profile: Predicted LogP of -0.07 and High Aqueous Solubility of 76.4 mg/mL Differentiate from More Lipophilic Weinreb Amides

N-Methoxy-N-methyl-2-oxopropanamide exhibits a consensus Log Pₒ/𝓌 of -0.07 (average of five computational methods: iLOGP 1.69, XLOGP3 -0.35, WLOGP -0.40, MLOGP -0.54, SILICOS-IT -0.76) and predicted aqueous solubility of 76.4 mg/mL (0.583 mol/L) classified as 'very soluble' on the LogS scale . In contrast, related Weinreb amides lacking the polar α-keto group (e.g., N-Methoxy-N-methylacetamide) or those with extended alkyl chains (e.g., N-Methoxy-N-methylbutanamide) are expected to exhibit substantially higher LogP values and correspondingly lower aqueous solubility . The α-keto carbonyl contributes approximately one additional hydrogen bond acceptor (total of 3 HBA) and increases topological polar surface area (TPSA) to 46.61 Ų , enhancing compatibility with aqueous reaction media.

Physicochemical Properties Lipophilicity Prediction Aqueous Solubility

Commercial Purity Standardization: 95+% with Batch-Specific Analytical Documentation (NMR, HPLC, GC)

Commercially sourced N-Methoxy-N-methyl-2-oxopropanamide (CAS 914220-85-2) is supplied at a standardized purity specification of 95+% with batch-specific analytical documentation including NMR, HPLC, and GC traceability . While purity standards vary across vendors, the availability of multi-modal analytical characterization (NMR, HPLC, GC) provides verifiable identity and purity confirmation that generic or catalog-listed alternatives may not offer . This documentation supports reproducible synthetic outcomes and regulatory compliance in pharmaceutical intermediate applications.

Quality Control Analytical Characterization Procurement Specifications

Downstream Transformations: Enabling Asymmetric Hydrogenation to Chiral α-Hydroxy Weinreb Amides

N-Methoxy-N-methyl-2-oxopropanamide serves as a substrate for Ru-catalyzed asymmetric hydrogenation to yield chiral α-hydroxy Weinreb amides [1]. In a referenced study employing [Ru((S)-BINAP)Cl₂]₂ catalyst, the α-keto Weinreb amide scaffold undergoes highly enantioselective hydrogenation to produce optically active α-hydroxy Weinreb amides, which are valuable chiral building blocks for pharmaceutical synthesis [1]. The α-keto substitution is essential for this transformation; simple Weinreb amides lacking the α-carbonyl cannot undergo this reaction. Enantioselectivity values (ee%) for this specific substrate are not publicly detailed in the accessible literature fragments, precluding full quantitative comparison.

Asymmetric Hydrogenation Chiral Building Blocks α-Hydroxy Weinreb Amides

Validated Application Scenarios for N-Methoxy-N-methyl-2-oxopropanamide (CAS 914220-85-2) Based on Quantitative Evidence


Synthesis of α,α-Difluoroketones via Fluorinated Weinreb Amide Intermediates

N-Methoxy-N-methyl-2-oxopropanamide is employed as a precursor to α,α-difluoroketones via a two-step sequence: (1) fluorination with DAST to 2,2-difluoro-N-methoxy-N-methylpropanamide (74% yield in dichloromethane, 24 h) [1]; (2) organometallic addition to the resulting α,α-difluoro Weinreb amide to afford the corresponding α,α-difluoroketone. The 74% fluorination yield [1] provides a reliable benchmark for planning multi-step syntheses of fluorinated pharmaceutical intermediates where metabolic stability conferred by gem-difluoro substitution is desired.

Preparation of Chiral α-Hydroxy Weinreb Amide Building Blocks via Asymmetric Hydrogenation

The α-keto functionality of N-Methoxy-N-methyl-2-oxopropanamide enables Ru-catalyzed asymmetric hydrogenation to chiral α-hydroxy Weinreb amides [2]. These optically active intermediates serve as versatile chiral building blocks that retain the controlled organometallic reactivity of the Weinreb amide while incorporating a stereodefined secondary alcohol for further functionalization. This application scenario leverages the unique combination of α-keto and Weinreb amide functionalities not found in simple Weinreb amides [2].

Controlled Synthesis of α-Diketones and α-Keto Esters via Organometallic Addition

N-Methoxy-N-methyl-2-oxopropanamide reacts selectively with Grignard or organolithium reagents to produce α-diketones and α-keto esters without over-addition [3]. The Weinreb amide‘s tetrahedral chelate-stabilized intermediate prevents the uncontrolled multiple additions characteristic of conventional esters and acid chlorides [3]. This controlled reactivity is particularly valuable in pharmaceutical intermediate synthesis where precise functional group installation is required, and the high aqueous solubility (76.4 mg/mL) facilitates aqueous workup and purification.

Synthetic Route Planning and Cost Estimation Based on Validated Yield Benchmarks

Procurement and process chemists can base synthetic planning on the validated yield benchmarks of 80–83% for synthesis from pyruvic acid and N,O-dimethylhydroxylamine [4][5]. The 95+% commercial purity with batch-specific NMR, HPLC, and GC documentation ensures consistent reaction outcomes and reduces the need for additional purification steps prior to use. These validated metrics support accurate cost estimation and supply chain planning in both academic and industrial settings.

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